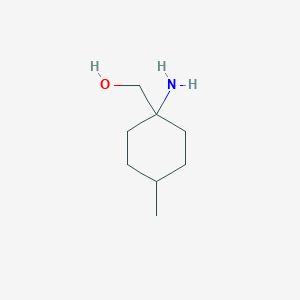
(1-Amino-4-methylcyclohexyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Amino-4-methylcyclohexyl)methanol is an organic compound with the molecular formula C8H17NO It is a cyclohexane derivative with an amino group and a hydroxyl group attached to the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Amino-4-methylcyclohexyl)methanol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the reduction of 4-methylcyclohexanone using a reducing agent such as sodium borohydride (NaBH4) in the presence of an amine source like ammonia or an amine salt. The reaction is usually carried out in an alcohol solvent like methanol or ethanol at room temperature.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of the corresponding nitrile or oxime derivative. This process typically uses a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. The reaction conditions include moderate temperatures and pressures to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(1-Amino-4-methylcyclohexyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be further reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of 4-methylcyclohexanone or 4-methylcyclohexanone derivatives.
Reduction: Formation of 4-methylcyclohexylamine.
Substitution: Formation of N-substituted derivatives of this compound.
Scientific Research Applications
(1-Amino-4-methylcyclohexyl)methanol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (1-Amino-4-methylcyclohexyl)methanol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-Methylcyclohexanol: Similar structure but lacks the amino group.
4-Methylcyclohexanone: Similar structure but contains a carbonyl group instead of a hydroxyl group.
Cyclohexylmethanol: Similar structure but lacks the methyl and amino groups.
Uniqueness
(1-Amino-4-methylcyclohexyl)methanol is unique due to the presence of both an amino group and a hydroxyl group on the cyclohexane ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
(1-amino-4-methylcyclohexyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-7-2-4-8(9,6-10)5-3-7/h7,10H,2-6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKVIDVNRVFJTOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)(CO)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
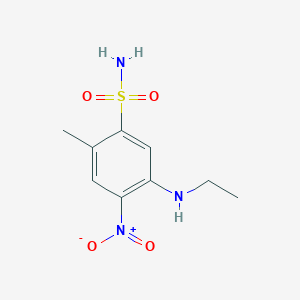
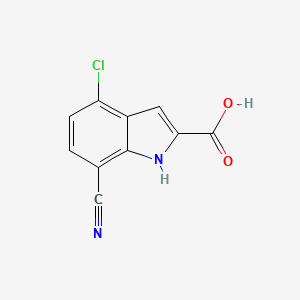


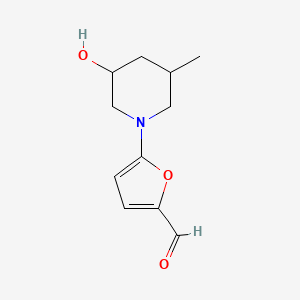

amine](/img/structure/B13178404.png)
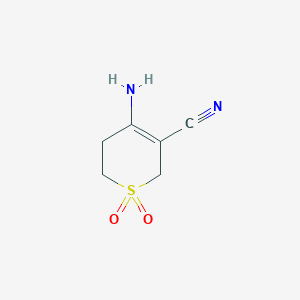
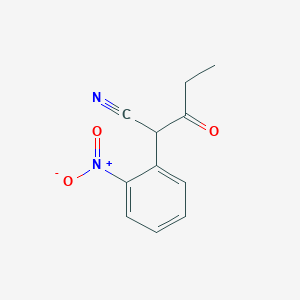
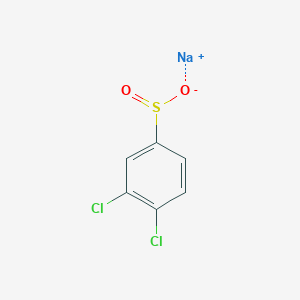
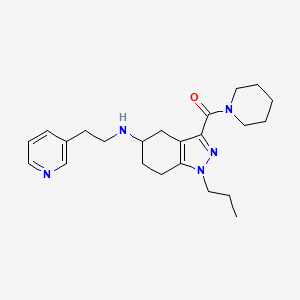
![N-(Propan-2-yl)-2-({[(propan-2-yl)carbamoyl]methyl}amino)acetamide](/img/structure/B13178431.png)
![tert-butyl N-[4,4-dimethyl-2-(piperidin-2-yl)pentyl]carbamate](/img/structure/B13178438.png)
![6-Bromo-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13178439.png)
